2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of imidazo[4,5-c]pyridine and phenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with 4-ethoxyphenol and sodium hydride to produce 2-(4-ethoxyphenoxy)benzoic acid. The final step involves the reaction of this intermediate with thioacetic acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: This compound shares a similar ethylsulfanyl-ethoxy-phenyl structure but differs in its core heterocyclic system.
Ethyl 4-ethoxy-2-(ethylsulfanyl)-5-pyrimidinecarboxylate: This compound has a similar ethylsulfanyl-ethoxy structure but features a pyrimidine ring instead of an imidazo[4,5-c]pyridine ring.
Uniqueness
2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
89075-56-9 |
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Molecular Formula |
C17H19N3O2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[2-(2-ethylsulfanylethoxy)-4-methoxyphenyl]-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C17H19N3O2S/c1-3-23-9-8-22-16-10-12(21-2)4-5-13(16)17-19-14-6-7-18-11-15(14)20-17/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20) |
InChI Key |
DRNOVJXDLWGKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC1=C(C=CC(=C1)OC)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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